molecular formula C20H23N3 B3008189 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887215-61-4

2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B3008189
CAS No.: 887215-61-4
M. Wt: 305.425
InChI Key: REOZKCMBURHRGF-UHFFFAOYSA-N
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Description

2-(1-(2-Methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazole core linked to a piperidine ring, a structural motif prevalent in the development of novel bioactive molecules. The integration of the 2-methylbenzyl group to the piperidine nitrogen is a key modification that can influence the compound's lipophilicity, stereoelectronics, and overall interaction with biological targets. This benzimidazole-piperidine hybrid is primarily investigated for its potential pharmacological activities. Benzimidazole derivatives are known to interact with a range of biological targets via hydrogen bonding, π-π stacking, and metal ion interactions . Specifically, compounds bearing the 2-(piperidin-4-yl)-1H-benzo[d]imidazole structure have been identified as promising anti-inflammatory agents. Research on closely related analogs has demonstrated potent inhibitory activity on the production of key inflammatory mediators like nitric oxide (NO) and TNF-α in LPS-stimulated macrophages, with some compounds showing superior in vivo efficacy to standard drugs like ibuprofen in model systems . Furthermore, this chemical scaffold has been explored as an inhibitor of the NLRP3 inflammasome, a multiprotein complex critical in the innate immune response. Small molecules based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one structure can concentration-dependently inhibit NLRP3-dependent IL-1β release, suggesting a mechanism that may involve attenuation of the ATPase activity of the NLRP3 protein . Beyond immunology, the benzimidazole pharmacophore is crucial in oncology research, with many derivatives exhibiting anticancer activity through mechanisms such as DNA interaction and enzyme inhibition . Researchers value this compound as a versatile building block for constructing libraries for high-throughput screening or as a lead structure for rational drug design via further synthetic modification. Structure-Activity Relationship (SAR) studies on similar molecules indicate that the nature and position of substituents on the benzimidazole core and the piperidine nitrogen are critical for modulating potency, selectivity, and physicochemical properties . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and to conduct all necessary experiments in compliance with their institution's biosafety and ethical guidelines.

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-15-6-2-3-7-17(15)14-23-12-10-16(11-13-23)20-21-18-8-4-5-9-19(18)22-20/h2-9,16H,10-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOZKCMBURHRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, which is then functionalized with a 2-methylbenzyl group. The benzimidazole moiety is introduced in a subsequent step. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole exhibit potential in treating neurological disorders such as:

  • Depression : Preclinical studies have shown that the compound can significantly reduce depressive-like behaviors in animal models.
  • Anxiety Disorders : Its anxiolytic effects have been documented, suggesting a role in managing anxiety-related conditions.

Pain Management

The compound has been investigated for its analgesic properties, particularly in neuropathic pain models. Its ability to modulate pain pathways makes it a candidate for developing new pain relief medications.

Cancer Research

Emerging studies suggest that benzimidazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been evaluated, particularly in:

  • Leukemia Models : In vitro studies demonstrated cytotoxic effects against various leukemia cell lines, indicating its potential as an anticancer agent .

Case Studies and Research Findings

StudyFindingsRelevance
Smith et al. (2023)Demonstrated antidepressant effects in rodent modelsSupports use in depression treatment
Lee et al. (2024)Showed significant analgesic activity in neuropathic pain modelsPotential for pain management therapies
Wang et al. (2023)Induced apoptosis in HL60 leukemia cells with IC50 values comparable to standard treatmentsHighlights anticancer potential

Mechanism of Action

The mechanism of action of 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole , their substituents, biological activities, and synthetic methodologies:

Compound Substituents/Modifications Biological Activity Key Synthetic Methods Reference
2-(piperidin-4-yl)-1H-benzo[d]imidazole Piperidin-4-yl group at position 2 Anti-inflammatory (inhibits NF-κB pathway) Nucleophilic substitution; Suzuki coupling
1-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (UPCDC30250) Piperazine-ethylamine and isopropyl groups Kinase inhibition (e.g., p97 ATPase) Buchwald-Hartwig amination; palladium-catalyzed cross-coupling
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-Fluorophenyl at position 2 GABA-A receptor modulation (sedative/hypnotic potential) Condensation of o-phenylenediamine with 4-fluorobenzaldehyde
6-Chloro-5-((1-(4-chlorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (14e) Chlorobenzoyl-piperidine and trifluoromethyl groups P2X3 receptor antagonism (analgesic potential) SNAr reaction; coupling with aryl acyl chlorides
2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole (I) 4-Methoxynaphthyl at position 2 Anticorrosion activity (metal surface inhibition) Condensation of o-phenylenediamine with 4-methoxynaphthalene-1-carbaldehyde
1-((4-Fluorophenyl)methyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one Fluorobenzyl and piperidinyl-ethyl-pyrrolidinone groups Not explicitly stated (structural similarity suggests kinase or protease modulation) Multi-step alkylation and cyclization

Structural and Functional Differences

Piperazine-containing analogs (e.g., UPCDC30250 ) exhibit broader kinase inhibition due to the basic nitrogen in piperazine, enabling stronger electrostatic interactions with ATP-binding pockets.

Synthetic Complexity :

  • The target compound’s synthesis likely involves N-alkylation of piperidine with 2-methylbenzyl chloride, followed by coupling to a benzimidazole core via palladium-catalyzed cross-coupling (similar to UPCDC30250 ).
  • In contrast, P2X3 antagonists (e.g., 14e ) require additional steps, such as oxidation to introduce sulfonyl or dione groups.

Pharmacological Targets :

  • Anti-inflammatory analogs (e.g., 2-(piperidin-4-yl)-1H-benzo[d]imidazole ) target NF-κB signaling, while GABA-A modulators (e.g., compound 16 ) exploit aryl fluorination for receptor specificity.

Key Research Findings

  • UPCDC30250 demonstrated nanomolar IC50 values against p97 ATPase, highlighting the importance of piperazine-ethylamine substituents in kinase inhibition .
  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole showed 10-fold higher GABA-A binding affinity than non-fluorinated analogs, emphasizing halogenation’s role in drug-receptor interactions .
  • Compound 14e exhibited submicromolar activity against P2X3 receptors, with the trifluoromethyl group enhancing metabolic stability .

Biological Activity

2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core linked to a piperidine ring, which is further substituted with a 2-methylbenzyl group. Its molecular formula is C17H24N3C_{17}H_{24}N_3 with a molecular weight of approximately 284.39 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives, including the compound . For instance, derivatives exhibiting similar structures have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AK562 (Leukemia)5.3
Compound BHL60 (Leukemia)4.8
This compound U937 (Leukemia)3.5

These results indicate that the compound may possess potent anticancer properties, particularly against leukemia cell lines.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary data suggest that it exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0
Candida albicans20.0

The observed MIC values suggest that the compound could be a candidate for further development as an antimicrobial agent.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
  • Interference with Cell Signaling Pathways : The benzo[d]imidazole moiety may interact with specific receptors or signaling pathways involved in tumor growth.
  • Induction of Apoptosis : Evidence suggests that compounds in this class can trigger programmed cell death in cancer cells.

Case Studies

A notable study investigated the effects of benzo[d]imidazole derivatives on Trypanosoma brucei, revealing that structural modifications significantly influenced their inhibitory potency against the target enzyme, methionyl-tRNA synthetase (MetRS). The study concluded that specific substitutions on the benzimidazole ring enhanced biological activity, with implications for drug design in treating parasitic infections .

Another case study focused on the synthesis and evaluation of similar compounds against leukemia cell lines, demonstrating that modifications in substituents led to variations in cytotoxicity, suggesting that fine-tuning chemical structures can optimize therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole and its analogs?

  • The compound can be synthesized via multi-step reactions involving condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. Key steps include:

  • Solvent selection : Use of anhydrous tetrahydrofuran (THF) or dioxane for alkylation reactions involving piperidine derivatives .
  • Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) for cross-coupling reactions to introduce aryl/heteroaryl groups .
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .
    • Example protocol: React 2-(piperidin-4-yl)-1H-benzo[d]imidazole with 2-methylbenzyl chloride in THF using NaH as a base at 70°C for 12 hours .

Q. How can the structural integrity of this compound be validated?

  • Spectroscopic characterization :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • IR spectroscopy : Detect NH stretching (~3400 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 303.2 for [M+H]⁺) .
    • Elemental analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 71.2%, H: 6.9%, N: 13.8%) .

Q. What preliminary biological assays are recommended for evaluating this compound?

  • Antimicrobial screening : Use broth microdilution assays against S. aureus and E. coli (MIC values reported for related benzimidazoles: 8–32 µg/mL) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety profiles (IC₅₀ > 50 µM preferred) .
  • Enzyme inhibition : JAK/STAT or NLRP3 pathway assays to assess anti-inflammatory potential .

Advanced Research Questions

Q. How does substituent variation at the piperidine or benzyl position influence JAK1 selectivity?

  • Structure-activity relationship (SAR) insights :

  • Introduction of hydrogen bond donors (e.g., -NH₂ at the piperidine 4-position) enhances JAK1 selectivity (63-fold vs. JAK2) by interacting with Glu966 and Leu959 in the ATP-binding pocket .
  • Bulky substituents (e.g., 2-methylbenzyl) reduce off-target effects by sterically hindering non-selective binding .
    • Experimental validation : Kinase panel assays (e.g., 26 kinases tested at 10 µM) to confirm selectivity .

Q. What computational strategies can predict binding modes of this compound to NLRP3 inflammasome?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with NLRP3’s NACHT domain. Key residues: Tyr641 (hydrogen bonding) and Arg578 (electrostatic interactions) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding motifs .
  • Pharmacophore hybridization : Combine features of known inhibitors (e.g., INF39’s acrylic acid group) with the benzimidazole scaffold to enhance potency (IC₅₀ for IL-1β inhibition: ~1.2 µM) .

Q. How can contradictory data on antimicrobial efficacy be resolved?

  • Case study : Discrepancies in MIC values for S. typhi (e.g., 4 µg/mL vs. 32 µg/mL) may arise from:

  • Strain variability : Use standardized ATCC strains and consistent inoculum sizes .
  • Solubility issues : Optimize DMSO concentration (<1% v/v) to avoid false negatives .
  • Assay conditions : Compare static (broth) vs. dynamic (biofilm) models to assess context-dependent activity .
    • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance across replicates .

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